2-甲基-5-硝基噻吩

描述

2-Methyl-5-nitrothiophene is a chemical compound with the molecular formula C5H5NO2S . It has a molecular weight of 143.17 g/mol . The IUPAC name for this compound is 2-methyl-5-nitrothiophene .

Molecular Structure Analysis

The InChI code for 2-Methyl-5-nitrothiophene is1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 . The canonical SMILES structure is CC1=CC=C(S1)N+[O-] . Physical And Chemical Properties Analysis

2-Methyl-5-nitrothiophene has a molecular weight of 143.17 g/mol . It has a topological polar surface area of 74.1 Ų and a complexity of 123 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .科学研究应用

色团合成

2-甲基-5-硝基噻吩用于色团的合成,这些色团表现出显著的溶剂致色性,即溶液的颜色随溶剂极性的变化而改变。这种应用对于开发用于光学和电子设备的材料是至关重要的(Wu et al., 1999)。

放射增敏剂和细胞毒素

从2-甲基-5-硝基噻吩衍生的化合物已被评估其作为放射增敏剂的潜力,增强了辐射疗法对缺氧哺乳动物细胞的影响。这些化合物还被研究其选择性生物还原细胞毒性,使它们在癌症治疗中有潜在用途(Threadgill et al., 1991)。

量子力学计算和分子结构

与2-甲基-5-硝基噻吩密切相关的化合物2-[(3-碘-4-甲基)苯亚亚甲基]-5-硝基噻吩已被合成并使用红外、紫外-可见和X射线衍射进行表征。量子力学计算为其电子结构提供了见解,对材料科学和分子工程有用(Özdemir Tarı等,2015)。

亲核芳香取代反应的动力学

2-甲基-5-硝基噻吩已在亲核芳香取代反应的背景下进行研究,特别是在离子液体中。这些研究对于理解这类化合物的反应性至关重要,并在合成化学中具有重要意义(D’Anna等,2006)。

生物还原靶向前药

与2-甲基-5-硝基噻吩相关的紫杉醇A-4的5-硝基噻吩衍生物已被合成,用于生物还原靶向细胞毒性抗癌疗法。这些化合物在释放细胞毒性药物以应对缺氧条件(固体肿瘤中常见)方面表现出潜力(Thomson et al., 2006)。

抗原虫活性

一些2-甲基-5-硝基噻吩的衍生物已被探索其抗原虫活性,表明在开发新的原虫感染治疗方法方面具有潜力(Vanelle et al., 1994)。

未来方向

While specific future directions for 2-Methyl-5-nitrothiophene are not available, thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

作用机制

Target of Action

2-Methyl-5-nitrothiophene is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been found to exhibit a variety of biological effects, making them a subject of interest for medicinal chemists . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The nitro group in the 2-Methyl-5-nitrothiophene molecule could potentially undergo reduction in the body, leading to the formation of reactive intermediates . These intermediates may interact with biological targets, leading to the observed effects.

Biochemical Pathways

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that thiophene derivatives may interact with a variety of biochemical pathways.

Pharmacokinetics

The presence of the nitro group could potentially influence the compound’s pharmacokinetic properties, as nitro groups are known to undergo metabolic reduction .

Result of Action

Given the range of biological effects exhibited by thiophene derivatives, it is likely that 2-methyl-5-nitrothiophene could have a variety of molecular and cellular effects .

属性

IUPAC Name |

2-methyl-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCPVWDLDWXIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553086 | |

| Record name | 2-Methyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42297-94-9 | |

| Record name | 2-Methyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

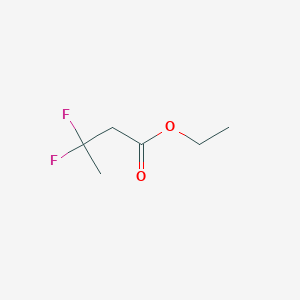

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

phosphane](/img/structure/B1601259.png)

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)